

An In-Depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of AGN-201904Z

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Compound of Interest

Compound Name: AGN-201904Z

Cat. No.: B1665649

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetic and pharmacodynamic properties of **AGN-201904Z**, a novel pro-drug of omeprazole. The information presented is based on a pivotal clinical study and is intended for professionals in the fields of pharmaceutical research and drug development.

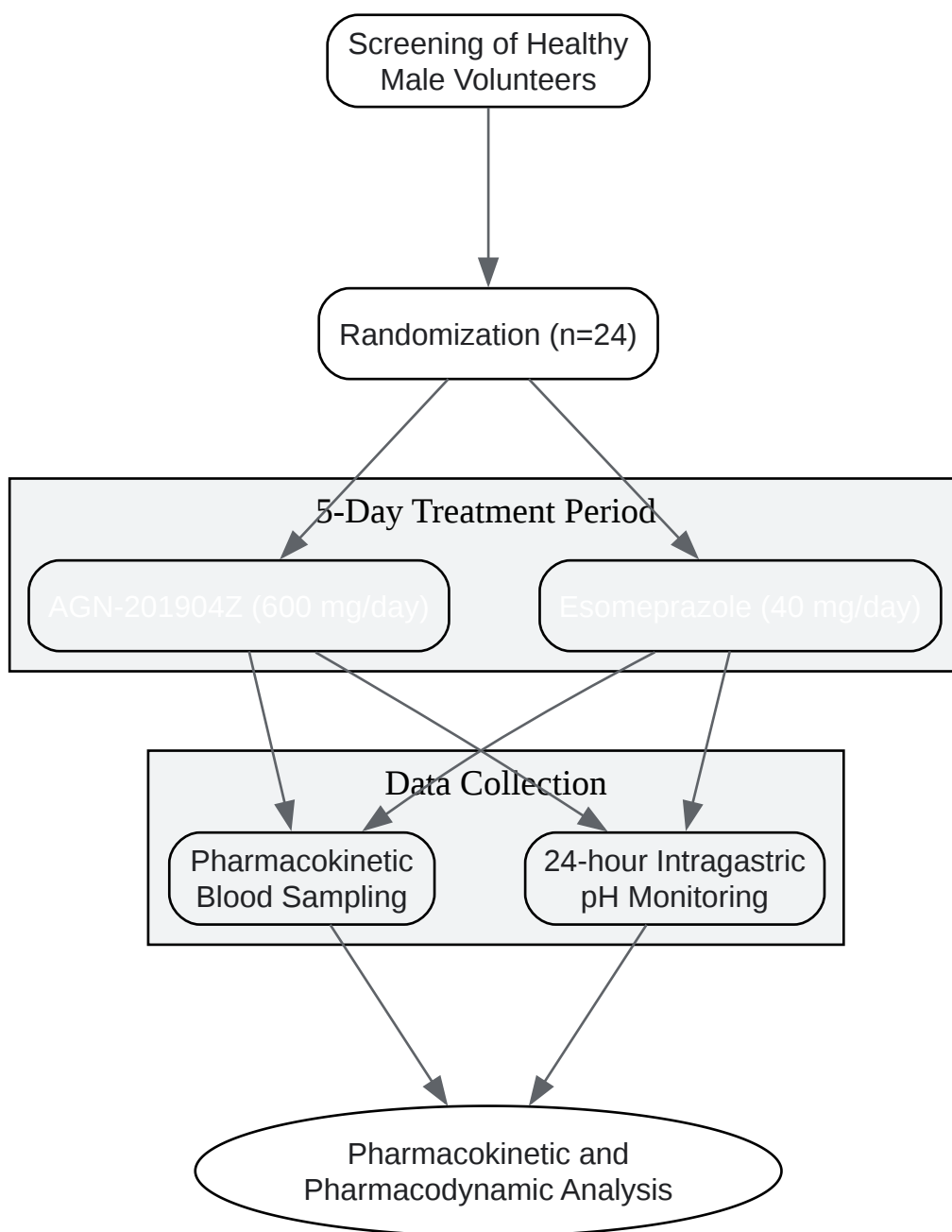
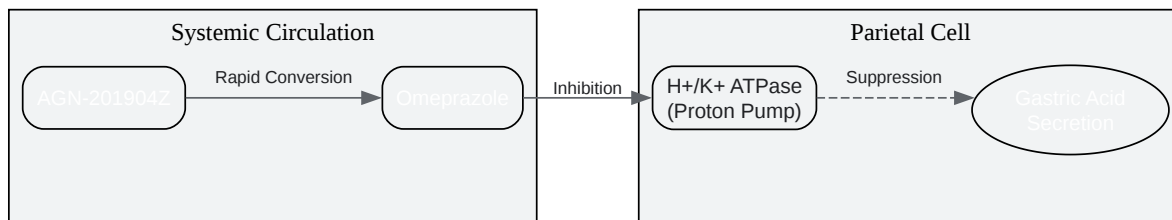
Core Concepts: Pharmacokinetics and Pharmacodynamics

AGN-201904Z is distinguished as a slowly absorbed, acid-stable pro-proton pump inhibitor (pro-PPI).^{[1][2][3]} Its therapeutic effect is derived from its rapid conversion to the active metabolite, omeprazole, within the systemic circulation.^{[1][2][3]} This mechanism of action results in a prolonged residence time of omeprazole, leading to a more sustained and potent suppression of gastric acid compared to conventional PPIs like esomeprazole.^{[1][2][3]} **AGN-201904Z** is the sodium salt of the compound AGN-201904.^[3]

Signaling Pathway and Mechanism of Action

The therapeutic action of **AGN-201904Z** is initiated by its conversion to omeprazole. Omeprazole, a weak base, is protonated and converted to its active form, a sulphenamide, in the acidic environment of the parietal cell canaliculus. This active form then covalently binds to

the H⁺/K⁺ ATPase (proton pump), irreversibly inhibiting its function and thereby blocking the final step of gastric acid secretion.



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